![molecular formula C11H22N2O4S B13580810 tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields, including medicinal chemistry and material science, due to its distinctive characteristics.
Vorbereitungsmethoden
The synthesis of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often employ flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and metal-free conditions for other transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In medicinal chemistry, it is used for developing new drugs and studying their interactions with biological systems. In material science, it is utilized for creating advanced materials with unique properties. Its applications extend to biology and industry, where it plays a role in various biochemical and industrial processes.
Wirkmechanismus
The mechanism of action of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate can be compared to other similar compounds, such as tert-butyl esters and tert-butyl substituted hetero-donor TADF compounds. These compounds share some structural similarities but differ in their specific applications and properties. The unique structure of this compound gives it distinct advantages in certain research areas .
Eigenschaften
Molekularformel |
C11H22N2O4S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
CLAGXMSFBGNCKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


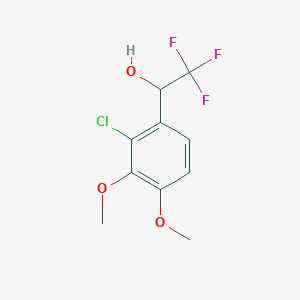
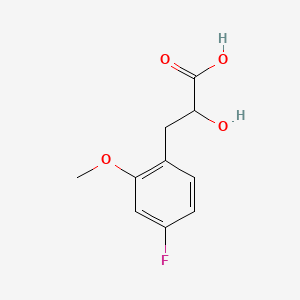
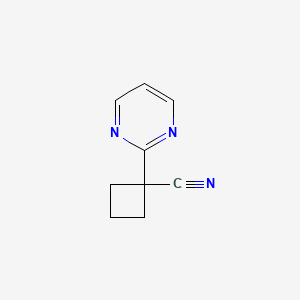
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
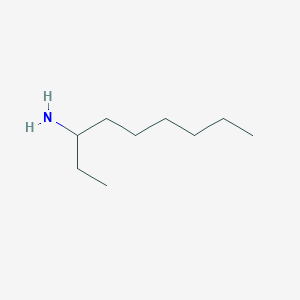
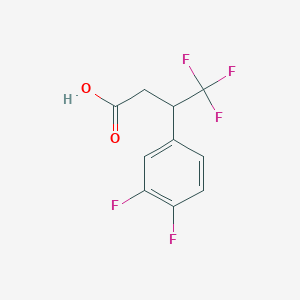
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
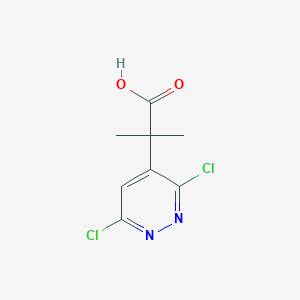
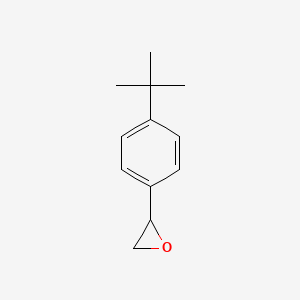
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
